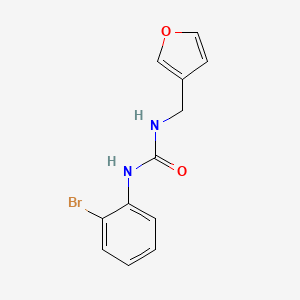![molecular formula C13H14FN3O B7527147 N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide, commonly known as DPAF, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DPAF is a member of the pyrazolylphenylacetamide family of compounds and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of DPAF involves its ability to bind to metal ions and inhibit the activity of enzymes that require metal ions for their function. Additionally, DPAF has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which DPAF induces apoptosis is not fully understood and requires further research.
Biochemical and Physiological Effects:
DPAF has been shown to have various biochemical and physiological effects. In addition to its ability to bind to metal ions, DPAF has been shown to have antioxidant properties. Studies have also shown that DPAF can reduce inflammation and oxidative stress in cells.
实验室实验的优点和局限性
One of the main advantages of using DPAF in lab experiments is its ability to selectively bind to metal ions. This makes it a useful tool for the detection of metal ions in biological samples. Additionally, DPAF is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using DPAF in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage of DPAF for use in lab experiments.
未来方向
There are several future directions for research involving DPAF. One area of research involves the development of new fluorescent probes based on the structure of DPAF. Additionally, further research is needed to determine the mechanism by which DPAF induces apoptosis in cancer cells. Finally, studies are needed to determine the safety and efficacy of DPAF as a cancer treatment in animal models.
合成方法
The synthesis of DPAF involves the reaction of 3,5-dimethylpyrazole with 4-bromo-3-fluoroaniline followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain pure DPAF. The synthesis of DPAF is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DPAF has been studied for its potential applications in various scientific research fields. One of the most promising areas of research involves the use of DPAF as a fluorescent probe for the detection of metal ions. DPAF has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. Additionally, DPAF has been studied for its potential as a cancer treatment. Studies have shown that DPAF can inhibit the growth of cancer cells, making it a promising candidate for further research.
属性
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-8-6-9(2)17(16-8)13-5-4-11(7-12(13)14)15-10(3)18/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITCLKGJEJFYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
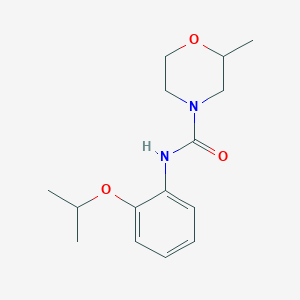
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
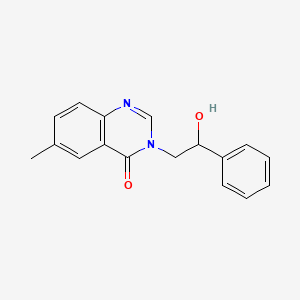
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
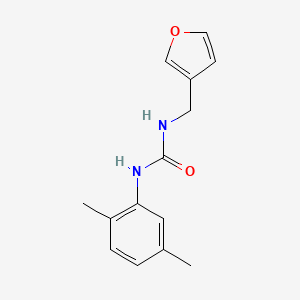

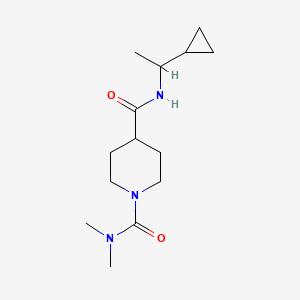
![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
